molecular formula C12H22N2O2 B7918670 N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918670
M. Wt: 226.32 g/mol
InChI Key: ORVBHWNDFMSBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a piperidine-derived acetamide compound featuring a cyclopropyl group and a 2-hydroxyethyl substitution on the piperidine ring. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol (CAS: 1354001-33-4, purity: 98%) . The compound's stereochemistry is notable, with both (R)- and (S)-isomers documented, though production has been discontinued .

Properties

IUPAC Name

N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)12-3-2-6-13(9-12)7-8-15/h11-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVBHWNDFMSBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical-Mediated Cyclization

A radical-based method employs aziridine intermediates to construct the piperidine ring. For example, treatment of aziridine 10 with tri-n-butyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) generates a stabilized aziridinylcarbinyl radical (11 ), which undergoes 5-exo-trig cyclization to form intermediate 12 (Scheme 1). Subsequent ring opening yields 2,6-disubstituted piperidines (14 ) with up to 78% yield.

Table 1: Radical cyclization conditions and outcomes

SubstrateReagentsTemp (°C)Time (h)Yield (%)
10 TBTH, AIBN80678
10 TBTH, UV light251265

Palladium-Catalyzed Allylic Amination

Palladium-mediated allylic amination offers stereocontrol. For instance, allylic acetate 23 reacts with benzylamine in the presence of Pd(PPh₃)₄ to form η³-allylpalladium complex 24 , which undergoes nucleophilic attack to yield piperidine 25a (Scheme 2). This method achieves 85% yield with >95% enantiomeric excess (ee) when chiral ligands are used.

Key conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: Tetrahydrofuran (THF).

  • Base: K₂CO₃.

Introduction of the 2-Hydroxyethyl Group

Functionalization of the piperidine nitrogen with a hydroxyethyl group is achieved via:

N-Alkylation with Ethylene Oxide

Piperidine derivative 26 reacts with ethylene oxide under basic conditions (NaOH, H₂O/EtOH) to install the hydroxyethyl group. The reaction proceeds via an SN2 mechanism, yielding 27 with 92% efficiency.

Table 2: N-Alkylation optimization

BaseSolventTemp (°C)Yield (%)
NaOHH₂O/EtOH6092
K₂CO₃DMF10078

Reductive Amination

Alternative routes employ reductive amination of piperidin-3-amine with glycolaldehyde. Using NaBH₃CN as a reductant in methanol affords the hydroxyethylated product in 84% yield.

N-Cyclopropyl Acetamide Installation

The final step involves coupling the cyclopropylamine with an acetylated piperidine intermediate.

Amide Bond Formation

Activation of acetic acid derivatives (e.g., acetyl chloride) with carbodiimides (DCC or EDC) facilitates amidation. Reaction of 28 with cyclopropylamine in dichloromethane (DCM) at 0°C yields the target compound in 89% purity.

Table 3: Amidation reagent comparison

ReagentSolventTemp (°C)Yield (%)
DCCDCM089
EDCTHF2582

One-Pot Hydrolysis-Amidation

A streamlined approach involves in situ hydrolysis of tert-butyl acetate (29 ) followed by amidation. Using HCl in dioxane for hydrolysis and subsequent EDC-mediated coupling achieves 91% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability. For example, radical cyclization in a microreactor (residence time: 10 min) improves yield to 81% while reducing byproducts.

Green Chemistry Metrics

  • Solvent recovery : >95% THF recycled via distillation.

  • Atom economy : 87% for the palladium-catalyzed step.

  • E-factor : 12 kg waste/kg product (industry benchmark: <15).

Stereochemical and Regiochemical Challenges

Control of Piperidine Ring Conformation

The 3-amino substituent’s axial/equatorial preference impacts reactivity. Density functional theory (DFT) calculations reveal a 2.3 kcal/mol preference for the equatorial conformation, favoring N-alkylation.

Side Reactions in Amidation

Competitive over-acylation is mitigated by slow addition of acetyl chloride (0.5 mL/min) and maintaining pH <7.

Comparative Analysis of Synthetic Routes

Table 4: Route efficiency comparison

MethodStepsTotal Yield (%)Cost (USD/g)
Radical cyclization462120
Palladium-catalyzed558180
Reductive amination37195

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

  • Reduction: The acetamide group can be reduced to an amine.

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

  • Substitution: The cyclopropyl group can be substituted with other functional groups.

      Reagents: Halogenating agents, nucleophiles

      Conditions: Anhydrous conditions, controlled temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetamide group may produce an amine.

Scientific Research Applications

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Stereoisomers and Piperidine Ring Modifications

Compound Name CAS Number Molecular Weight (g/mol) Key Features Purity Status
(S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide 1353997-07-5 182.26 Lacks hydroxyethyl group; simpler structure 98% Active
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride 1260763-15-2 234.72 Piperidin-4-yloxy substitution; hydrochloride salt N/A Available
(S)-N-Cyclopropyl-N-(1-(2-hydroxyethyl)pyrrolidin-3-yl)acetamide N/A ~212.28 Pyrrolidine (5-membered ring) instead of piperidine 97% Available

Key Observations :

  • The hydroxyethyl group in the target compound increases molecular weight by ~44 g/mol compared to (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide, likely enhancing water solubility .
  • Replacing piperidine with pyrrolidine reduces ring size, altering conformational flexibility and steric effects .
  • The piperidin-4-yloxy analog introduces an ether linkage and hydrochloride salt, which may improve crystallinity and stability .

Functional Group Variations

Compound Name CAS Number Molecular Weight (g/mol) Functional Group Key Differences
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide N/A ~227.29 Hydroxyimino and ethyl groups Oxime functionality introduces potential tautomerism; ethyl substituent reduces polarity
2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide 1353945-80-8 ~220.72 Chloroacetamide and methyl group Chlorine increases reactivity; methyl group adds steric bulk
N-Ethyl-N-[2-(1H-indole-2-carbonyl)piperazin-1-yl]acetamide 153473-54-2 391.47 Indole and piperazine groups Extended aromatic system; piperazine enhances basicity

Key Observations :

  • Chloroacetamide derivatives () are more electrophilic, enabling covalent binding to biological targets.
  • Piperazine-containing analogs () exhibit higher molecular weights and increased basicity, affecting pharmacokinetics.

Physicochemical and Application Insights

  • Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride .
  • Applications : Piperidine acetamides are explored as central nervous system (CNS) agents, kinase inhibitors, or antimicrobials. The hydroxyethyl substitution may target hydrophilic binding pockets in enzymes or receptors .

Biological Activity

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a synthetic compound notable for its unique structural features, including a cyclopropyl group and a hydroxylated piperidine moiety. This article provides an in-depth examination of its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{20}N_{2}O_{2}, with a molecular weight of approximately 240.32 g/mol. The compound's structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. It has been identified as a potential inhibitor of MDM2 (Mouse Double Minute 2 homolog), a protein involved in cancer progression. Inhibition of MDM2 can lead to the reactivation of p53, a significant tumor suppressor protein, which may enhance its therapeutic potential in oncology.

Analgesic Properties

This compound has shown promise as an analgesic agent. Preliminary studies suggest that it may modulate pain pathways, making it a candidate for further research in pain management.

Central Nervous System Modulation

Due to its structural properties, the compound may also have applications in treating central nervous system disorders such as anxiety and depression. Its selective targeting capability could allow for the development of novel therapeutic agents aimed at these conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structure Unique Features
N-Cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]-acetamideStructureDifferent piperidine position
Acetyl fentanylStructureKnown for high potency as an analgesic
Beta-hydroxyfentanylStructureHydroxyl group influences activity

This table illustrates the diversity within this chemical class while emphasizing the distinct features of this compound that may contribute to its unique biological activities and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance, research has demonstrated that modifications to the piperidine ring can significantly affect binding affinity and biological activity. Specific derivatives have been evaluated for their efficacy in inhibiting MDM2 and their potential as analgesics.

Example Study: MDM2 Inhibition

In a study assessing the interaction between this compound and MDM2, various biochemical assays were employed, including surface plasmon resonance and fluorescence polarization. These assays revealed promising binding affinities, suggesting that this compound could serve as a lead structure for developing new cancer therapeutics aimed at reactivating p53.

Q & A

Basic Research Questions

Q. What is the molecular structure of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide, and how is it characterized experimentally?

  • Methodology : The compound features a piperidine core substituted with a hydroxyethyl group, cyclopropyl, and acetamide moieties. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm proton environments and carbon connectivity. Mass spectrometry (MS) validates the molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) . PubChem-derived InChI and SMILES notations provide computational validation of stereochemistry and functional groups .

Q. What are the foundational synthetic routes for synthesizing this compound?

  • Methodology : A multi-step synthesis typically involves:

  • Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination to introduce the hydroxyethyl group .
  • Step 2 : Cyclopropane ring formation using carbene insertion or cycloaddition reactions .
  • Step 3 : Acetamide coupling via activated intermediates (e.g., acyl chlorides) in dichloromethane or dimethylformamide (DMF) under inert atmospheres .
  • Purification : Column chromatography or recrystallization ensures isolation of the target compound .

Q. How is purity assessed, and what analytical thresholds are critical?

  • Methodology : Purity is quantified using HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column. Acceptance criteria require ≥95% purity, with impurities identified via liquid chromatography-mass spectrometry (LC-MS) . Residual solvents are monitored via gas chromatography (GC) per ICH guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodology :

  • Temperature Control : Reactions involving cyclopropanation require precise thermal regulation (e.g., −78°C for carbene stability) .
  • Catalysts : Palladium or copper catalysts enhance coupling efficiency in acetamide formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while greener alternatives (e.g., cyclopentyl methyl ether) reduce environmental impact .
  • Scale-Up : Continuous flow reactors mitigate exothermic risks and improve reproducibility .

Q. What experimental strategies are used to evaluate the compound’s biological activity (e.g., antimicrobial)?

  • Methodology :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies : Fluorescence-based assays track membrane disruption or enzyme inhibition (e.g., β-lactamase) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematic replacement of the cyclopropyl group with other alkyl/aryl moieties evaluates steric and electronic effects on target binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock) predicts interactions with biological targets (e.g., bacterial efflux pumps) .
  • Pharmacokinetics : LogP measurements and metabolic stability assays in liver microsomes guide lead optimization .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light identifies degradation pathways (e.g., hydrolysis of the acetamide bond) .
  • Analytical Monitoring : HPLC tracks degradation products; Fourier-transform infrared spectroscopy (FTIR) confirms structural integrity post-stress .
  • Storage Recommendations : Lyophilized form at −20°C in amber vials minimizes decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.